molecular formula C20H18N4O6 B3013367 methyl 2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]formamido}acetate CAS No. 882229-70-1

methyl 2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]formamido}acetate

Cat. No.: B3013367
CAS No.: 882229-70-1
M. Wt: 410.386
InChI Key: QIDHFGGEEARYLF-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]formamido}acetate is a pyrazole-based compound featuring a 1-phenyl substitution at the pyrazole core, a 4-methoxy-3-nitrophenyl group at position 3, and a formamido-acetate ester moiety at position 2. This structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aryl ring, which may influence its electronic properties, solubility, and reactivity. Pyrazole derivatives are widely studied for their pharmacological and materials science applications, with substituent patterns dictating their biological activity and physicochemical behavior .

Properties

IUPAC Name

methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6/c1-29-17-9-8-13(10-16(17)24(27)28)19-15(20(26)21-11-18(25)30-2)12-23(22-19)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDHFGGEEARYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NCC(=O)OC)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]formamido}acetate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid. The methoxy group is added via a methylation reaction, where a hydroxyl group is treated with a methylating agent like dimethyl sulfate. Finally, the formamido group is introduced through a formylation reaction, where the compound is treated with formic acid or a formylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]formamido}acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include halides and amines.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]formamido}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]formamido}acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with various biological targets, modulating their function. The overall effect of the compound depends on its ability to bind to these targets and alter their activity.

Comparison with Similar Compounds

Structural Analogues in Pyrazole Chemistry

The compound is compared below with structurally related pyrazole derivatives from literature and commercial sources:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name/ID Substituents (Pyrazole Core) Functional Groups Melting Point (°C) Key References
Target Compound 3-(4-Methoxy-3-nitrophenyl), 1-phenyl, 4-(formamido-acetate) Formamido, methoxy, nitro, ester N/A*
15a 3-(4-Fluorophenyl), 5-ethoxymethyleneamino, 1-(4-nitrophenyl) Ethoxymethyleneamino, nitro 194–196
16a 9-(4-Fluorophenyl), 7-(4-nitrophenyl), 2-phenyl Triazolo-pyrimidine, nitro >340
Parchem 1005634-50-3 3-(3-Nitrophenyl), 3-oxo, 4-(methyl acetate) Oxo, nitro, ester N/A (commercial)
(2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one 5-hydroxy, 3-methyl, 1-phenyl, butenone-anilino Hydroxy, methyl, ketone N/A

Substituent Effects on Properties

Electronic and Steric Effects
  • Nitro Group Positioning: The target compound’s 3-nitro group on the aryl ring (meta to methoxy) contrasts with the para-nitro substitution in compounds like 15a and 16a .
  • Methoxy vs. Halogen Substituents : The 4-methoxy group in the target compound may enhance solubility in polar solvents compared to halogenated analogs (e.g., 4-fluorophenyl in 15a), as methoxy is less electronegative but more lipophilic than halogens .
  • Formamido vs. Ethoxymethyleneamino: The formamido linkage in the target compound offers hydrogen-bonding capability, unlike the ethoxymethyleneamino group in 15a. This could improve crystallinity or biological target binding .
Thermal Stability

Compounds with fused heterocyclic systems (e.g., 16a’s triazolo-pyrimidine core) exhibit higher melting points (>340°C) due to rigid, planar structures. The target compound’s simpler pyrazole core with flexible ester and formamido groups likely reduces thermal stability compared to 16a but may enhance solubility .

Biological Activity

Methyl 2-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]formamido}acetate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article synthesizes available research findings on its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula: C16_{16}H16_{16}N4_{4}O4_{4}
  • Molecular Weight: 328.32 g/mol
  • CAS Number: 34837-88-2

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties: Preliminary studies suggest that the compound may inhibit cancer cell proliferation. Its structural components, particularly the pyrazole ring and nitrophenyl moiety, are associated with anticancer activity.
  • Antimicrobial Effects: The compound has demonstrated antimicrobial properties against several bacterial strains, indicating potential applications in treating infections.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Induction of Apoptosis: Studies have shown that it can trigger programmed cell death in certain cancer cell lines.
  • Disruption of Cellular Signaling Pathways: The presence of the nitro group may influence signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF7) with an IC50 value of 12 µM. The compound was found to induce apoptosis through the activation of caspase pathways .

Antimicrobial Testing

In another study focused on antimicrobial activity, the compound was tested against Gram-positive and Gram-negative bacteria. It showed promising results with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF7 (breast cancer)12 µM
AntimicrobialS. aureus32 µg/mL
AntimicrobialE. coli32 µg/mL

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